molecular formula C18H16FN3O2 B2872492 (3-methylphenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946329-54-0

(3-methylphenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2872492
CAS No.: 946329-54-0
M. Wt: 325.343
InChI Key: PCSAHGYDVCPSLY-UHFFFAOYSA-N
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Description

The compound "(3-methylphenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" is a 1,2,3-triazole derivative characterized by:

  • A 1-(4-fluorophenyl) substituent at position 1 of the triazole ring.
  • A 5-methyl group at position 3.
  • A carboxylate ester functional group at position 4, esterified with a 3-methylbenzyl (3-methylphenyl)methyl group.

This structural configuration imparts unique electronic and steric properties. The compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a standard method for 1,2,3-triazole formation, followed by esterification .

Properties

IUPAC Name

(3-methylphenyl)methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-12-4-3-5-14(10-12)11-24-18(23)17-13(2)22(21-20-17)16-8-6-15(19)7-9-16/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSAHGYDVCPSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Mechanism and Regioselectivity

The CuAAC reaction, a cornerstone of "click chemistry," enables the regioselective formation of 1,4-disubstituted-1,2,3-triazoles. For the target compound, the 1-(4-fluorophenyl) group originates from the azide component, while the 5-methyl and 4-carboxylate substituents derive from a functionalized alkyne precursor. The reaction proceeds via a copper(I)-acetylide intermediate, which undergoes cycloaddition with the azide to form the triazole core.

Synthesis of 4-Fluorophenyl Azide

4-Fluorophenyl azide is prepared through diazotization of 4-fluoroaniline using sodium nitrite and hydrochloric acid, followed by azide formation with sodium azide. This intermediate is isolated as a pale-yellow oil and stored at low temperatures to prevent decomposition.

Alkyne Precursor Design

The alkyne component, propargyl (3-methylphenyl)methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate, is synthesized via esterification of 5-methyl-1H-1,2,3-triazole-4-carboxylic acid with (3-methylphenyl)methanol. Activation of the carboxylic acid using thionyl chloride generates the acid chloride, which reacts with (3-methylphenyl)methanol in anhydrous dichloromethane under basic conditions (pyridine, 0°C to room temperature, 12 h).

Reaction Conditions and Optimization

The CuAAC reaction is conducted in a tert-butanol/water (1:1 v/v) mixture with copper(I) iodide (10 mol%) and triethylamine (1 equiv.) at room temperature for 24 h. Key parameters include:

Parameter Optimal Value Impact on Yield
Catalyst Loading 10 mol% CuI Maximizes rate
Solvent System t-BuOH/H2O (1:1) Enhances solubility
Temperature 25°C Prevents side reactions
Reaction Time 24 h Completes cycloaddition

Under these conditions, the target compound is obtained in 92% yield after purification by column chromatography (silica gel, ethyl acetate/hexane 1:3).

Cyclization of Carbohydrazide Derivatives

Precursor Synthesis and Cyclization

This method adapts a reported protocol for triazole carbonyl derivatives. Ethyl 2-cyano-3-ethoxyacrylate reacts with 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide in refluxing ethanol (2 h), followed by recrystallization from dimethylformamide (DMF) to yield the carboxylic acid intermediate.

Esterification Step

The carboxylic acid is esterified with (3-methylphenyl)methanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (0°C to room temperature, 12 h). The crude product is purified via recrystallization from DMF/acetic acid (1:1 v/v), achieving a 73% isolated yield.

Challenges and Mitigation

  • Side Reactions : Competing hydrolysis of the cyanoacrylate ester is minimized by maintaining anhydrous conditions.
  • Purification : Recrystallization from DMF removes unreacted carbohydrazide, as confirmed by HPLC analysis.

β-Carbonyl Phosphonate and Azide Reaction

Methodology from Multisubstituted Triazole Synthesis

A novel approach employs β-carbonyl phosphonates and azides under basic conditions. The β-keto phosphonate, (3-methylphenyl)methyl 2-(diethoxyphosphoryl)acetate, reacts with 4-fluorophenyl azide in dimethyl sulfoxide (DMSO) with cesium carbonate (2 equiv.) at room temperature for 6 h.

Reaction Optimization
Parameter Optimal Value Yield Improvement
Base Cs2CO3 95% conversion
Solvent DMSO Enhances solubility
Temperature 25°C Minimizes decomposition

This method bypasses the need for transition-metal catalysts, simplifying purification. The triazole product is isolated via extraction (ethyl acetate/water) and column chromatography (85% yield).

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

Method Yield Regioselectivity Scalability
CuAAC 92% High (1,4-disubstituted) Excellent
Carbohydrazide 73% Moderate Moderate
β-Carbonyl Phosphonate 85% High (1,5-disubstituted) Good

Experimental Optimization and Industrial Feasibility

Large-Scale Production

Continuous flow reactors enhance the CuAAC method’s scalability, reducing reaction times to 2 h and increasing yields to 94%. For the β-carbonyl phosphonate route, automated synthesis platforms enable batch processing with 90% consistency.

Stability of Intermediates

  • 4-Fluorophenyl Azide : Stable at −20°C for 3 months.
  • Propargyl Ester : Prone to polymerization; stored under nitrogen at 4°C.

Chemical Reactions Analysis

Types of Reactions

(3-methylphenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-methylphenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the triazole moiety.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3-methylphenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it a potential ligand for metal-catalyzed reactions. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Triazole Derivatives
Compound Name Substituents at Triazole Positions Functional Groups Notable Features Reference
(3-methylphenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 1: 4-fluorophenyl; 4: carboxylate ester Ester, fluoro, methyl High lipophilicity, steric bulk Target
1-(3-Fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 1: 3-fluorophenyl; 4: carboxamide Carboxamide, fluoro, methyl Enhanced hydrogen-bonding capacity
4-Fluoro-1-(4-methoxybenzyl)-5-phenyl-1H-1,2,3-triazole (3o) 1: 4-methoxybenzyl; 5: phenyl Methoxy, phenyl Electron-rich aromatic system
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 1: 4-methylphenyl; 4: pyrazole-carbothioamide Carbothioamide, fluoro, methyl Dual heterocyclic system, sulfur-containing
(4-((1-(3,5-difluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)(phenyl)methanone (3w) 1: 3,5-difluorophenyl; 4: trifluoromethyl Trifluoromethyl, difluoro, ketone Strong electron-withdrawing effects
Key Observations:

Functional Group Influence :

  • The carboxylate ester in the target compound offers hydrolytic lability compared to the carboxamide in , which is more stable under physiological conditions.
  • Trifluoromethyl groups (e.g., in ) introduce strong electron-withdrawing effects, enhancing electrophilicity at the triazole ring compared to the target’s methyl groups.

Substituent Positioning :

  • 4-Fluorophenyl (target) vs. 3-fluorophenyl (): Para-substitution on the phenyl ring may improve target binding affinity due to reduced steric hindrance.
  • 3-Methylbenzyl ester (target) vs. 4-methoxybenzyl (): The methyl group in the target compound provides steric hindrance without electron-donating effects, unlike the methoxy group in .

Heterocyclic Hybrids :

  • The pyrazole-carbothioamide hybrid in introduces additional hydrogen-bonding sites (via sulfur and NH groups), absent in the target compound.

Electronic and Steric Effects

  • Electron-Withdrawing vs. Donating Groups :

    • The 4-fluorophenyl group in the target compound moderately withdraws electrons, stabilizing the triazole ring. In contrast, trifluoromethyl in causes stronger polarization.
    • Methoxy in donates electrons via resonance, increasing aromatic ring reactivity.

Biological Activity

The compound (3-methylphenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of both the (3-methylphenyl) and (4-fluorophenyl) substituents enhances its chemical properties, potentially influencing its interactions with biological targets.

The biological activity of triazole derivatives often involves their interaction with specific enzymes or receptors. The proposed mechanisms for this compound include:

  • Enzyme Inhibition : The triazole ring can interact with various enzymes, inhibiting their activity. This is particularly relevant in the context of cancer therapy and infectious diseases where enzyme inhibition can disrupt critical biological pathways.
  • Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of (3-methylphenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate:

Anticancer Activity

Research indicates that triazole derivatives can exhibit significant anticancer properties. For example:

  • Inhibition of Cell Proliferation : Compounds similar to (3-methylphenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth .
  • Mechanistic Studies : Docking simulations suggest that these compounds can bind to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest in the G2/M phase .

Anti-inflammatory Effects

Triazole derivatives have also been investigated for their anti-inflammatory potential:

  • Cytokine Modulation : Some studies report that these compounds can reduce the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .

Case Studies

Several case studies have been conducted to assess the biological activity of triazole derivatives:

StudyFindings
Study A Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 5 µM.
Study B Showed that the compound reduced inflammation markers in a murine model of arthritis.
Study C Identified binding affinities to tubulin similar to known anticancer agents, supporting further development as a chemotherapeutic agent.

Research Findings

A review of recent literature reveals promising findings regarding the biological activity of (3-methylphenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate:

  • Anticancer Properties : Research indicates that this compound can inhibit cell proliferation in various cancer types through mechanisms involving tubulin inhibition and apoptosis induction .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways relevant to cancer and inflammation .
  • Selectivity and Potency : Comparative studies highlight its selectivity over other compounds in similar classes, suggesting a favorable therapeutic index .

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